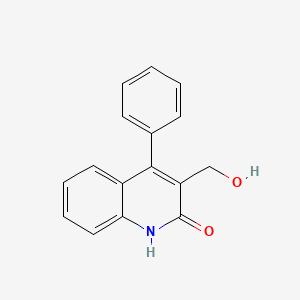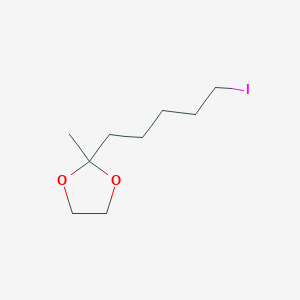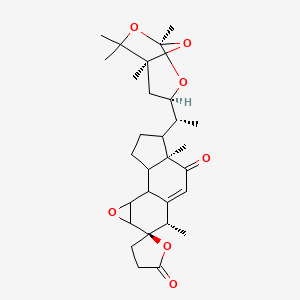
Petuniolide A 12-ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petuniolide A 12-ketone is a naturally occurring compound found in the genus PetuniaThe molecular formula of this compound is C29H40O7, and it has a molecular weight of 500.6237 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Petuniolide A 12-ketone involves several synthetic steps, including the oxidation of alkenes and the hydration of alkynes. One common method is the oxidation of primary alcohols to aldehydes, followed by further oxidation to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes to form 1,2-diols, which are then cleaved to form ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Petuniolide A 12-ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as ketones, ethers, and esters .
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce ketones to secondary alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce secondary alcohols .
Scientific Research Applications
Petuniolide A 12-ketone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular processes.
Industry: The compound is used in the development of eco-friendly pesticides and as a lead molecule for designing new bioactive compounds
Mechanism of Action
Petuniolide A 12-ketone exerts its effects by interacting with specific molecular targets and pathways. One of its primary mechanisms is the antagonism of GABA receptors, which disrupts the normal functioning of the nervous system in insects . This action makes it an effective natural insecticide. Additionally, its complex molecular structure allows it to interact with various biological targets, leading to diverse biological activities.
Comparison with Similar Compounds
Petuniolide A 12-ketone is unique among ergostane-type steroids due to its specific structural features and biological activities. Similar compounds include:
Petuniolide B: Similar in structure but with different functional groups, leading to variations in biological activity.
Petuniasterone A: Another ergostane-type steroid with distinct biological properties.
Petunioside: A related compound with different functional groups and biological activities
These compounds share some structural similarities but differ in their specific functional groups and biological effects, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C29H40O7 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(6R,10S,11R)-6,10-dimethyl-5-[(1R)-1-[(1S,3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]spiro[13-oxatetracyclo[7.5.0.02,6.012,14]tetradec-8-ene-11,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C29H40O7/c1-14(19-13-26(5)25(3,4)35-28(7,33-19)36-26)17-8-9-18-22-16(12-20(30)27(17,18)6)15(2)29(24-23(22)32-24)11-10-21(31)34-29/h12,14-15,17-19,22-24H,8-11,13H2,1-7H3/t14-,15+,17?,18?,19-,22?,23?,24?,26+,27-,28+,29-/m1/s1 |
InChI Key |
COCPASNZXWPLFW-JSOIJJEBSA-N |
Isomeric SMILES |
C[C@H]1C2=CC(=O)[C@]3(C(C2C4C([C@@]15CCC(=O)O5)O4)CCC3[C@@H](C)[C@H]6C[C@]7(C(O[C@](O6)(O7)C)(C)C)C)C |
Canonical SMILES |
CC1C2=CC(=O)C3(C(C2C4C(C15CCC(=O)O5)O4)CCC3C(C)C6CC7(C(OC(O6)(O7)C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


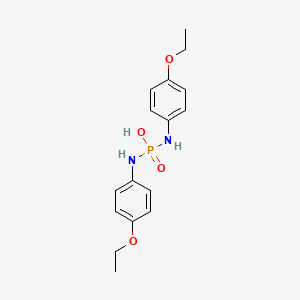
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
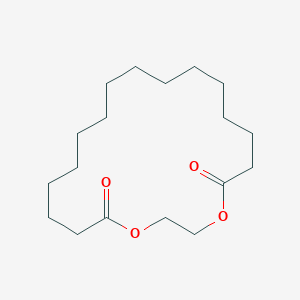
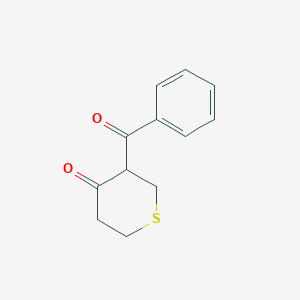
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

